molecular formula C11H10N2O2 B13209884 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13209884
M. Wt: 202.21 g/mol
InChI Key: UVIWIMVDRXAIGG-UHFFFAOYSA-N
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Description

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid is a high-quality chemical building block for medicinal chemistry and drug discovery research. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds with a broad spectrum of biological activities . For instance, substituted imidazo[1,5-a]pyridines have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in immuno-oncology, and tryptophan 2,3-dioxygenase (TDO) . This specific compound features a cyclopropyl group, which can be used to fine-tune metabolic stability and physicochemical properties, and a carboxylic acid functional group that provides a versatile handle for further synthetic modification, such as forming amide linkages to create more complex molecules. Researchers can utilize this compound as a key synthetic intermediate in the development of novel therapeutic agents. Its specific mechanism of action and primary research applications are dependent on the final target molecule it is used to create. The compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-12-9(7-4-5-7)8-3-1-2-6-13(8)10/h1-3,6-7H,4-5H2,(H,14,15)

InChI Key

UVIWIMVDRXAIGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=CC=CN3C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Mg3N2-Assisted One-Pot Annulation Method

A highly efficient and practical method involves a one-pot annulation of 2-pyridyl ketones with glyoxylates using magnesium nitride (Mg3N2) as a secondary nitrogen source in a protic solvent system (ethanol-water mixture). This method is notable for:

  • Mild to moderate heating (80 °C) in a sealed tube.
  • Use of 2-pyridyl ketones bearing various substituents, including cyclopropyl groups.
  • Formation of imidazo[1,5-a]pyridine-3-carboxylates in high yields (up to 92%).
  • The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid.

Reaction conditions and yields (selected data):

Entry Solvent Time (h) Temp (°C) Yield (%) Notes
1 EtOH:water (8:2) 4 80 92 Sealed tube, Mg3N2 (1 mol equiv.)
2 EtOH 8 60 80 Sealed tube
3 MeOH:water (8:2) 4 60 85 Sealed tube

Table 1: Optimization of Mg3N2-assisted annulation for imidazo[1,5-a]pyridine-3-carboxylate synthesis

The general procedure involves mixing equimolar amounts of 2-pyridyl ketone (e.g., 2-cyclopropylpyridyl ketone), methyl or ethyl glyoxylate, and Mg3N2 in ethanol-water solvent, heating in a sealed tube, followed by workup and purification via column chromatography.

Mechanism: The reaction proceeds via initial formation of imine intermediates between the ketone and glyoxylate, followed by intramolecular cyclization and dehydration to yield the imidazo[1,5-a]pyridine ring system with a carboxylate substituent at the 3-position. Mg3N2 acts as a nitrogen source and catalyst, facilitating annulation under mild conditions.

Reference:

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation expedites the synthesis of imidazo[1,5-a]pyridine-3-carboxylic acid esters by condensing 2-aminopyridines with ethyl 2-halogenated-3-oxobutanoates. Key features include:

  • Short reaction times (20-30 minutes).
  • Moderate temperatures (~120 °C).
  • Good to excellent yields (50-95%).
  • Solvent often ethanol or solvent-free conditions with Al2O3 as a solid support.

Example data for ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate:

Substrate Time (min) Temp (°C) Yield (%) Notes
2-amino-5-methylpyridine + ethyl 2-chloroacetoacetate 20 120 75 Precipitation after reaction

The carboxylic acid is obtained by hydrolysis of the ester under alkaline aqueous conditions.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Mg3N2-assisted one-pot annulation 2-pyridyl ketone, Mg3N2, glyoxylate 80 °C, EtOH:H2O, sealed tube 80-92 Mild, eco-friendly, high yield Requires sealed tube
PPA-mediated cyclocondensation 2-(aminomethyl)pyridine, nitroalkane, PPA 110 °C, 3 h Medium to good Useful for sterically challenging substrates Harsh acidic conditions
Microwave-assisted synthesis 2-aminopyridine, ethyl 2-halogenated-3-oxobutanoate 120 °C, 20-30 min 50-95 Rapid, efficient, solvent-free options Requires microwave equipment

Notes on Functional Group Compatibility and Scale-Up

  • The Mg3N2-assisted method tolerates a wide range of substituents on the 2-pyridyl ketone, including cyclopropyl groups, aryl, and heteroaryl moieties, without significant impact on yield.
  • Microwave-assisted synthesis is advantageous for rapid library synthesis but may require optimization for specific cyclopropyl-substituted substrates.
  • PPA-mediated cyclization is less commonly used due to harsh conditions but remains valuable for substrates incompatible with milder methods.
  • The Mg3N2 method has been demonstrated on up to 5-gram scale with consistent yields, indicating good scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. It is also studied for its potential antimicrobial and anticancer properties. Furthermore, it is investigated for potential use in drug development, particularly for targeting specific enzymes or receptors. This compound is also utilized in developing new materials and chemical processes.

Chemical Reactions

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid can undergo several chemical reactions, which include oxidation, reduction, and substitution.

Types of reactions:

  • Oxidation: Introduces oxygen-containing functional groups. Common reagents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Removes oxygen-containing functional groups or adds hydrogen atoms. Common reagents include lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4.
  • Substitution: Replaces one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The specific reagents and conditions used determine the major products formed from these reactions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

The biological activity of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid is attributed to its interaction with molecular targets like enzymes or receptors, modulating their activity and leading to various biological outcomes. It may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cellular processes.

Antimicrobial Properties: Research suggests that derivatives of imidazo-pyridine compounds exhibit antimicrobial activity, including efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Anticancer Activity: The compound has also been investigated for its anticancer properties. Similar imidazo-pyridine derivatives have shown potential in inhibiting tumor growth and proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells and inhibiting angiogenesis.

Case Studies

Mechanism of Action

The mechanism of action of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Imidazo[1,5-a]pyridine Derivatives

Key Compounds:
  • It is marketed as a chemical reagent for drug discovery .
  • 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid : Bromine and trifluoromethyl substituents at positions 1 and 3 enhance electrophilicity and lipophilicity, which may improve binding to hydrophobic enzyme pockets. The carboxylic acid at position 6 (vs. position 3 in the target compound) alters hydrogen-bonding interactions .
  • 3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic Acid: Features a cyclobutyl group at position 3 and a carboxylic acid at position 1.
Table 1: Physical and Structural Properties of Imidazo[1,5-a]pyridine Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features Reference
1-Cyclopropylimidazo[1,5-a]pyridine-3-COOH C12H11N2O2 215.23* Cyclopropyl (1), COOH (3) Enhanced rigidity, metabolic stability N/A
1-Methylimidazo[1,5-a]pyridine-3-COOH C9H8N2O2 176.17 Methyl (1), COOH (3) Simpler structure, lower steric bulk
1-Bromo-3-(CF3)imidazo[1,5-a]pyridine-6-COOH C9H4BrF3N2O2 309.04 Br (1), CF3 (3), COOH (6) High lipophilicity, electrophilic
3-Cyclobutylimidazo[1,5-a]pyridine-1-COOH C12H12N2O2 216.24 Cyclobutyl (3), COOH (1) Increased steric bulk, altered H-bond

*Calculated value based on molecular formula.

Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Pyrazolo[1,5-a]pyridine analogs share a similar bicyclic core but replace the imidazole ring with a pyrazole. These compounds are well-documented as kinase inhibitors (e.g., EphB3, VEGFR2) and demonstrate the importance of substituents on activity .

Key Compounds:
  • Pyrazolo[1,5-a]pyridine-3-carboxylic Acid : The parent compound (MW: 162.14, mp: 199–201°C) serves as a scaffold for derivatives. Its amidation or esterification is a common synthetic step .
  • 2-Benzyloxy-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic Acid : Substituted with benzyloxy and methyl groups, this derivative showed a melting point of 181.1–181.8°C and 72% yield, highlighting the impact of substituents on crystallinity .
  • Synthesized via ester hydrolysis (96% yield) .
  • 5-Hydroxyethyl Pyrazolo[1,5-a]pyridine-3-carboxylate : An ester derivative (CAS: 1396762-13-2) with a hydroxy group, demonstrating versatility in prodrug design .
Table 2: Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity Reference
Pyrazolo[1,5-a]pyridine-3-carboxylic Acid C8H6N2O2 162.14 199–201 None Kinase inhibitor scaffold
2-Benzyloxy-7-methyl derivative C16H14N2O3 282.29 181.1–181.8 Benzyloxy (2), methyl (7) EphB3/VEGFR2 inhibition
4-Bromo derivative C8H5BrN2O2 241.04 N/A Bromine (4) Antiviral potential
5-Hydroxyethyl ester C10H10N2O4 222.20 N/A Ethyl ester (3), OH (5) Prodrug candidate

SAR Insights

  • Cyclopropyl vs. Cyclobutyl : The cyclopropyl group in the target compound likely offers better metabolic stability than cyclobutyl due to reduced ring strain and smaller size .
  • Carboxylic Acid Position : In imidazo derivatives, position 3 (target compound) vs. 1 () alters hydrogen-bonding networks with target proteins.
  • Electron-Withdrawing Groups : Bromine and trifluoromethyl substituents enhance binding to hydrophobic kinase pockets, as seen in pyrazolo and imidazo analogs .

Biological Activity

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
IUPAC Name1-cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid
InChIInChI=1S/C11H10N2O2/c14-11(15)10-12-9(7-4-5-7)8-3-1-2-6-13(8)10/h1-3,6-7H,4-5H2,(H,14,15)
Canonical SMILESC1CC1C2=C3C=CC=CN3C(=N2)C(=O)O

The biological activity of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological outcomes. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cellular processes.

Antimicrobial Properties

Research indicates that derivatives of imidazo-pyridine compounds exhibit significant antimicrobial activity. 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid has been studied for its potential against various bacterial strains. For example, studies have shown that similar compounds can demonstrate efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb), suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar imidazo-pyridine derivatives have shown potential in inhibiting tumor growth and proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .

Research Findings and Case Studies

Several studies have highlighted the biological activities of related compounds and their implications:

  • Antituberculosis Activity : A study on pyrazolo[1,5-a]pyridine derivatives indicated that modifications to the imidazo-pyridine core could enhance efficacy against Mtb strains. The study highlighted that certain structural modifications led to compounds with low minimum inhibitory concentrations (MIC), demonstrating strong activity against both drug-susceptible and drug-resistant Mtb strains .
  • In Vivo Studies : In animal models, compounds similar to 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid were administered at varying doses to assess their therapeutic potential. For instance, one study reported significant reductions in bacterial burden in lungs and spleens of infected mice when treated with a related compound at a dose of 50 mg/kg/day over five consecutive days .

Comparative Analysis

The biological activity of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo-pyridine derivatives:

CompoundBiological ActivityNotable Findings
Imidazo[1,2-a]pyridineAntimicrobialUsed in pharmaceuticals like zolpidem
Imidazo[1,5-a]pyridineAnticancerSimilar structural properties but varied activities
1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acidAntimicrobial & AnticancerPotential for drug development targeting specific enzymes

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